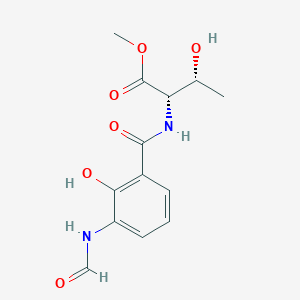

N--Formylantimycic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

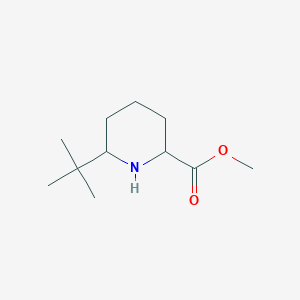

N-Formylantimycic acid methyl ester is an analog of antimycin . It was isolated and purified from the crude extract produced by Streptomyces melanogenes strain YBS22 . This compound has a unique structure due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .

Synthesis Analysis

The compound was isolated and purified from the crude extract of the strain YBS22 . The structure of this compound was determined to be N-formylantimycic acid methyl ester, an acyclic derivative of antimycin, on the basis of combined chemical and spectral methods .Molecular Structure Analysis

The structure of N-formylantimycic acid methyl ester is unique due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .Chemical Reactions Analysis

The compound N-formylantimycic acid methyl ester, which belongs to an antimycin analog, was isolated and purified from crude extract produced by YBS22 .Wissenschaftliche Forschungsanwendungen

Discovery and Structural Analysis

- N-Formylantimycic acid methyl ester was isolated from Streptomyces sp. collected from marine sediment. It is an acyclic derivative of antimycin, and its structure was determined through chemical and spectral methods. This discovery adds to the understanding of antimycin structure-activity relationships (Seo et al., 2001).

Chemical Modification and Biopolymer Applications

- The chemical modification of xylan, a process involving various ethers and esters, including compounds like N-Formylantimycic acid methyl ester, shows potential in creating biopolymers with specific properties. These biopolymers can be used in drug delivery applications (Petzold-Welcke et al., 2014).

Catalysis and Methylation Processes

- Innovative methodologies have been developed for methylation of amines using formic acid, which involves N-Formylantimycic acid methyl ester as a source of carbon and hydrogen. This contributes to more efficient and environmentally friendly chemical synthesis processes (Savourey et al., 2014).

Amino Acid Research and Derivatization

- Research on amino acids involving N-Formylantimycic acid methyl ester focuses on creating volatile derivatives for assay development. This is crucial for advancing analytical techniques in biochemistry (Grubb & Callery, 1989).

Lipid Research and Gas Chromatography

- In lipid research, methods for preparing fatty acid methyl esters and dimethylacetals, including N-Formylantimycic acid methyl ester, have been developed. This is important for gas chromatographic analysis of lipids, contributing to a better understanding of lipid chemistry (Morrison & Smith, 1964).

Enhancing Chemical Synthesis Efficiency

- N-Formylantimycic acid methyl ester plays a role in transesterification and acylation reactions. It is used in catalysis to increase the efficiency of chemical syntheses, offering new avenues for chemical production (Grasa et al., 2003).

Carbon-11 Radiolabeling in Medical Research

- In the field of medical research, particularly in imaging studies, N-Formylantimycic acid methyl ester has been used in the radiolabeling of formyl groups with carbon-11. This application is crucial for the development of novel diagnostic tools (Schou & Halldin, 2012).

Advancements in Amino Acid Synthesis

- The compound also contributes to the advancement in amino acid synthesis. Techniques for the N-arylation of amino acid esters, including N-Formylantimycic acid methyl ester, have been developed, significantly impacting the field of organic chemistry (King & Buchwald, 2016).

Innovations in Polymer Chemistry

- In polymer chemistry, methyl α-([13C,15N]isocyano)propionate was synthesized from N-Formylantimycic acid methyl ester, contributing to the development of labeled compounds for NMR and IR spectroscopy. This is key for understanding polymer structures and properties (Vlietstra et al., 1982).

Surface Chemistry and Biochips

- Finally, N-Formylantimycic acid methyl ester has implications in surface chemistry, especially in the creation of biochips, biosensors, and biomaterials. It plays a role in understanding EDC/NHS activation mechanisms in polymeric brushes (Wang et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSAXOHMLWBNA-XCBNKYQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)